3-(Sec-butylamino)propanenitrile

Catalog No.
S3404102
CAS No.
21539-52-6
M.F
C7H14N2
M. Wt
126.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Sec-butylamino)propanenitrile

CAS Number

21539-52-6

Product Name

3-(Sec-butylamino)propanenitrile

IUPAC Name

3-(butan-2-ylamino)propanenitrile

Molecular Formula

C7H14N2

Molecular Weight

126.2 g/mol

InChI

InChI=1S/C7H14N2/c1-3-7(2)9-6-4-5-8/h7,9H,3-4,6H2,1-2H3

InChI Key

RZEBBRPGHWEYBX-UHFFFAOYSA-N

SMILES

CCC(C)NCCC#N

Canonical SMILES

CCC(C)NCCC#N
  • Organic Synthesis

    The nitrile group (C≡N) and the amine group (NH2) in 3-(sec-butylamino)propanenitrile are both reactive functional groups commonly used in organic synthesis. The nitrile group can be converted into various other functionalities, while the amine group can participate in condensation reactions to form new carbon-carbon bonds. This versatility suggests 3-(sec-butylamino)propanenitrile could be a building block for synthesizing more complex molecules.

  • Material Science

    The combination of a hydrophobic (water-fearing) butyl group and a hydrophilic (water-loving) amine group in 3-(sec-butylamino)propanenitrile creates an amphiphilic molecule. Amphiphilic molecules have properties that make them useful in material science applications such as surfactants, emulsifiers, and self-assembling materials [].

  • Chemical Biology

    The amine group in 3-(sec-butylamino)propanenitrile allows it to potentially bind to biomolecules. This property could be useful in studies aimed at understanding biological processes or developing new drugs. However, more research is needed to determine the specific interactions and potential applications of 3-(sec-butylamino)propanenitrile in this field.

3-(Sec-butylamino)propanenitrile is an organic compound characterized by the presence of a nitrile group (-C≡N) attached to a propyl chain, which is further substituted with a sec-butylamino group. Its molecular formula is C₉H₁₄N₂, and it features a three-carbon chain with an amino group on the second carbon and a nitrile group on the terminal carbon. This compound is of interest due to its potential applications in pharmaceuticals and organic synthesis.

  • Toxic: Inhalation or ingestion can be harmful.
  • Flammable: Can ignite easily.
Typical of nitriles and amines:

  • Hydrolysis: Under acidic or basic conditions, 3-(sec-butylamino)propanenitrile can hydrolyze to form the corresponding carboxylic acid and amine.
  • Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Alkylation: The amino group can undergo alkylation reactions, allowing for the introduction of various alkyl groups.

These reactions highlight the compound's versatility in synthetic organic chemistry.

Several methods can be utilized for the synthesis of 3-(sec-butylamino)propanenitrile:

  • Strecker Synthesis: This method involves the reaction of an aldehyde (such as isobutyraldehyde) with ammonium chloride and potassium cyanide, leading to the formation of α-amino nitriles.
  • One-Pot Synthesis: A recent study described a one-pot procedure where Grignard reagents are added to nitriles to yield α-amino nitriles efficiently .
  • Alkylation Reactions: The compound can also be synthesized through alkylation of an appropriate amino precursor followed by conversion to the nitrile.

These methods provide diverse pathways for synthesizing 3-(sec-butylamino)propanenitrile, allowing for flexibility depending on available starting materials and desired scale.

3-(Sec-butylamino)propanenitrileSec-butyl group with nitrilePharmaceuticals, organic synthesis2-AminopropanenitrileSimple amino-nitrileBasic research, potential pharmaceuticalsN,N-Dimethyl-2-amino-2-methylpropanenitrileDimethylated amineNeurotransmitter studies4-(Sec-butylamino)butanenitrileLonger carbon chainDrug development

This comparison illustrates the uniqueness of 3-(sec-butylamino)propanenitrile while highlighting its potential applications alongside structurally similar compounds. Each compound's unique characteristics contribute to its specific utility in research and industry.

Several compounds share structural similarities with 3-(sec-butylamino)propanenitrile, including:

  • 2-Aminopropanenitrile: This compound features a simpler structure lacking the sec-butyl group but retains the amino and nitrile functionalities.
  • N,N-Dimethyl-2-amino-2-methylpropanenitrile: This compound has additional methyl groups that may influence its reactivity and biological activity.
  • 4-(Sec-butylamino)butanenitrile: Similar in structure but with a longer carbon chain, potentially affecting its physical properties and biological interactions.

Comparison Table

Compound NameStructure FeaturesPotential

XLogP3

0.8

Dates

Modify: 2023-08-19

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